![molecular formula C19H29Br2NO8 B604969 3,4-Dibromo-Mal-PEG4-t-butyl ester CAS No. 2030168-38-6](/img/structure/B604969.png)
3,4-Dibromo-Mal-PEG4-t-butyl ester
Overview
Description
3,4-Dibromo-Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and a t-butyl protecting group. The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted. The t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .
Mechanism of Action
Target of Action
It is known that the compound is a peg linker with a dibromomaleimide group and t-butyl protecting group . The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted .
Mode of Action
The compound interacts with its targets through the dibromomaleimide group, which allows for two points of attachment because both bromine atoms can be substituted . This means that the compound can form two bonds with its target, potentially increasing its binding affinity and specificity. The t-butyl ester can be removed under acidic conditions .
Pharmacokinetics
The hydrophilic peg chain of the compound increases its water solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The compound’s t-butyl ester can be removed under acidic conditions , suggesting that the pH of the environment could influence its action.
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-Mal-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a PEG linker. The dibromomaleimide group can interact with thiol groups on proteins and enzymes, forming stable thioether bonds. This interaction is particularly useful in the conjugation of proteins and peptides, allowing for the creation of targeted drug delivery systems and other bioconjugates. The t-butyl ester can be removed under acidic conditions, further increasing the versatility of this compound in various biochemical applications .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. For example, the conjugation of signaling proteins with this compound can alter their activity, leading to changes in gene expression and cellular metabolism. Additionally, the hydrophilic PEG chain increases the solubility of the conjugated molecules, enhancing their bioavailability and cellular uptake .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable thioether bonds with thiol groups on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the conjugated molecule. For instance, the conjugation of an enzyme inhibitor with this compound can enhance its inhibitory effect by increasing its stability and solubility. Similarly, the conjugation of an enzyme activator can enhance its activity by improving its bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The t-butyl ester protecting group can be removed under acidic conditions, leading to the formation of the active dibromomaleimide group. This process can be controlled to achieve the desired level of conjugation and activity. Long-term studies have shown that this compound remains stable under standard storage conditions, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively conjugate with target biomolecules without causing significant toxicity. At high doses, toxic effects such as cellular stress and apoptosis have been observed. These effects are likely due to the excessive conjugation of critical cellular proteins, leading to the disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes and cofactors. The conjugation of this compound with enzymes can alter their activity, leading to changes in metabolic flux and metabolite levels. For example, the conjugation of a metabolic enzyme with this compound can inhibit its activity, resulting in the accumulation of its substrate and the depletion of its product .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG chain enhances its solubility, allowing for efficient distribution in aqueous environments. Additionally, the dibromomaleimide group can facilitate the targeting of specific cellular compartments, enhancing the localization and accumulation of the conjugated molecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The dibromomaleimide group can direct the conjugated molecules to specific organelles, such as the nucleus or mitochondria, depending on the nature of the targeting signals. This localization can affect the activity and function of the conjugated molecules, leading to changes in cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG4-t-butyl ester typically involves the reaction of dibromomaleimide with a PEG4-t-butyl ester under specific conditions. The dibromomaleimide group allows for two points of attachment, as each bromine can be substituted with a thiol to form two thioether bonds. The t-butyl ester can be removed under acidic conditions, allowing further reactions .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for specific applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-Mal-PEG4-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where bromine atoms are replaced by other groups, such as thiols, to form thioether bonds
Deprotection Reactions: The t-butyl ester can be removed under acidic conditions, exposing the carboxyl group for further reactions
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the dibromomaleimide group to form thioether bonds
Acidic Conditions: Used for the removal of the t-butyl ester protecting group
Major Products Formed
Thioether Bonds: Formed from substitution reactions with thiols
Carboxyl Groups: Exposed after the removal of the t-butyl ester protecting group
Scientific Research Applications
Bioconjugation Techniques
Site-Specific Conjugation
The dibromomaleimide functionality enables the formation of stable thioether bonds through reaction with thiol groups on proteins or peptides. This property is critical for creating homogeneous bioconjugates with retained biological activity. The reactions are efficient and selective, allowing for the precise attachment of drugs or imaging agents to antibodies or other biomolecules without compromising their functionality .
Case Study: Antibody-Drug Conjugates
One notable application is in the development of antibody-drug conjugates (ADCs). For instance, trastuzumab was conjugated with doxorubicin using 3,4-Dibromo-Mal-PEG4-t-butyl ester, achieving controlled drug-to-antibody ratios (DAR) and high yields. This method demonstrated the potential for creating stable and effective therapeutic agents that maintain their targeting capabilities .
Drug Delivery Systems
Enhanced Solubility and Stability
The hydrophilic nature of the PEG linker significantly improves the solubility of conjugated compounds in aqueous environments, which is crucial for in vivo applications. The t-butyl ester group also contributes to the stability of the compound during storage and handling .
Case Study: Radiolabeling Applications
In radiopharmaceuticals, this compound has been utilized to create radiolabeled immunoconjugates for imaging studies. A study involving the conjugation of a dibromomaleimide-based chelator with trastuzumab allowed for effective labeling with copper-64. The resulting radiolabeled product showed high stability in serum and specific uptake in HER2-positive cancer cells, highlighting its potential for targeted cancer imaging .
Development of Diagnostic Agents
Targeted Delivery
The ability to selectively attach diagnostic agents to specific biomolecules makes this compound an essential tool in developing targeted diagnostic platforms. For example, it has been incorporated into bifunctional chelators used for positron emission tomography (PET) imaging, facilitating the development of new radiotracers that can target specific cancer markers .
Data Tables
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-Mal-PEG4-NHS ester: Similar to 3,4-Dibromo-Mal-PEG4-t-butyl ester but contains an NHS ester group instead of a t-butyl ester
3,4-Dibromo-Mal-PEG4-amine: Contains an amine group instead of a t-butyl ester
Uniqueness
This compound is unique due to its combination of a dibromomaleimide group and a t-butyl ester protecting group. This combination allows for versatile attachment points and controlled deprotection, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
3,4-Dibromo-Mal-PEG4-t-butyl ester is a specialized compound that belongs to the class of PEG (polyethylene glycol) derivatives. It features a dibromomaleimide group and a t-butyl protecting group, making it particularly useful in bioconjugation applications. This compound is recognized for its ability to facilitate site-specific conjugation in biological systems, which is essential in the development of therapeutic agents such as antibody-drug conjugates (ADCs).
- Molecular Formula : C19H29Br2NO8
- Molecular Weight : 559.3 g/mol
- CAS Number : 2030168-38-6
- Solubility : The PEG spacer increases solubility in aqueous environments, enhancing its utility in biological applications.
Biological Activity
This compound exhibits significant biological activity through its role as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and ADCs. The following sections detail its mechanisms of action, applications, and case studies demonstrating its efficacy.
The compound functions primarily through the following mechanisms:
- Selective Conjugation : The dibromomaleimide moiety allows for two points of attachment to thiol groups on proteins, enabling the formation of stable thioether bonds. This selectivity is crucial for maintaining the integrity and activity of the target proteins during conjugation processes .
- Efficient Protein Modification : The presence of bromine atoms provides excellent leaving groups, facilitating rapid and efficient reactions with nucleophilic thiols, which are prevalent in many biomolecules .
- Enhanced Stability : The resulting conjugates from reactions involving this compound are stable and retain their biological activity, making them suitable for therapeutic applications .
Applications in Research and Therapeutics
The compound has been employed in various research contexts, particularly in the development of targeted therapies:
- Antibody-Drug Conjugates (ADCs) : ADCs utilizing this linker have shown promising results in delivering cytotoxic agents specifically to cancer cells while minimizing off-target effects. For instance, doxorubicin was successfully conjugated to trastuzumab using this linker, achieving high yields and maintaining the drug's efficacy .
- PROTAC Development : As a PEG-based linker in PROTACs, it aids in the selective degradation of target proteins by harnessing the ubiquitin-proteasome system. This application is particularly relevant in oncology and other therapeutic areas where targeted protein degradation can lead to improved outcomes .
Case Studies
-
Doxorubicin-Trastuzumab Conjugate :
- Objective : To create a targeted therapy for HER2-positive breast cancer.
- Methodology : Doxorubicin was conjugated to trastuzumab using this compound.
- Outcome : The resulting ADC demonstrated enhanced cytotoxicity against HER2-positive cell lines while exhibiting reduced toxicity to non-target cells.
-
Targeted Protein Degradation via PROTACs :
- Objective : To degrade specific oncogenic proteins using PROTAC technology.
- Methodology : A PROTAC incorporating this compound was synthesized to target a specific protein involved in tumor growth.
- Outcome : The study showed effective degradation of the target protein and subsequent reduction in tumor cell viability.
Summary Table of Biological Activity
Property | Detail |
---|---|
Linker Type | Dibromomaleimide PEG derivative |
Molecular Weight | 559.3 g/mol |
Solubility | High due to PEG component |
Primary Applications | ADCs, PROTACs |
Mechanism | Site-specific conjugation |
Stability | High stability post-conjugation |
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPXNOGHQCGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.